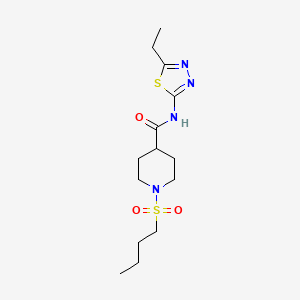
1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide, also known as BPTP, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic properties. BPTP belongs to the family of piperidinecarboxamide compounds and has been studied for its effects on various physiological and biochemical processes.
Mecanismo De Acción
The mechanism of action of 1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide involves the activation of the protein kinase C (PKC) enzyme. PKC plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. This compound activates PKC by binding to its regulatory domain, which leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory, and anti-cancer properties. This compound can protect neurons from oxidative stress and prevent the loss of dopaminergic neurons, which are involved in the development of Parkinson's disease. This compound also has anti-inflammatory properties and can reduce inflammation in the brain and other tissues. Additionally, this compound has been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide in lab experiments is its high purity and stability. This compound can be synthesized in high yields and can be stored for long periods without degradation. Additionally, this compound has been shown to have low toxicity and can be used in various in vitro and in vivo experiments. However, one limitation of using this compound is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide. One area of interest is its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Huntington's disease. This compound has been shown to have neuroprotective properties and can prevent the loss of neurons in these disorders. Another area of interest is the development of this compound analogs that can have improved pharmacological properties. Additionally, the use of this compound in combination with other drugs or therapies is another area of future research.
Métodos De Síntesis
The synthesis of 1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 1-(butylsulfonyl)piperidine with 5-ethyl-1,3,4-thiadiazol-2-amine. The resulting intermediate is then reacted with 4-bromo-2-chloropyridine to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its potential as a treatment for neurological disorders, such as Parkinson's disease. This compound has been shown to have neuroprotective properties and can prevent the loss of dopaminergic neurons, which are involved in the development of Parkinson's disease.
Propiedades
IUPAC Name |
1-butylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S2/c1-3-5-10-23(20,21)18-8-6-11(7-9-18)13(19)15-14-17-16-12(4-2)22-14/h11H,3-10H2,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAFDWZUZQFVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

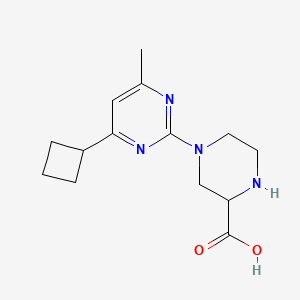
![3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5323572.png)
![3-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5323577.png)
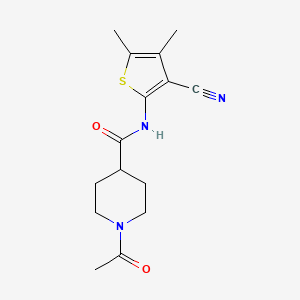
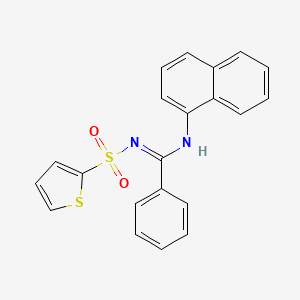
![1-[3-(diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323592.png)
![N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5323599.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5323605.png)
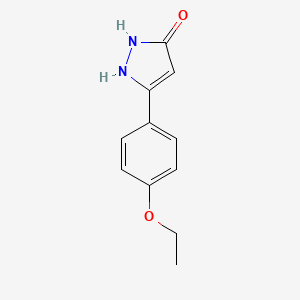
![5-chloro-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5323623.png)
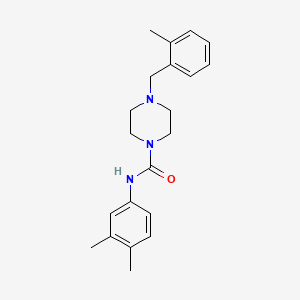
![3-sec-butyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323633.png)
![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5323658.png)
![5-bromo-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5323660.png)